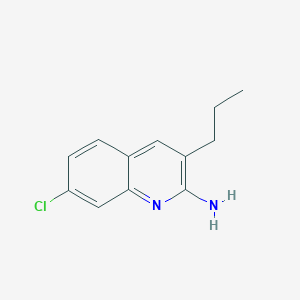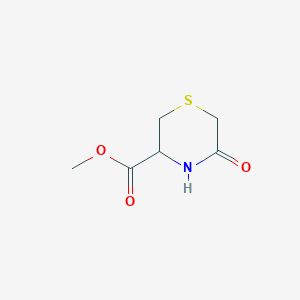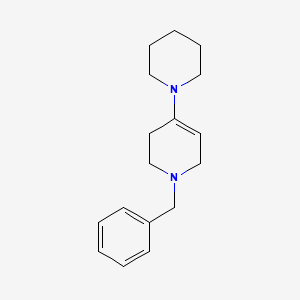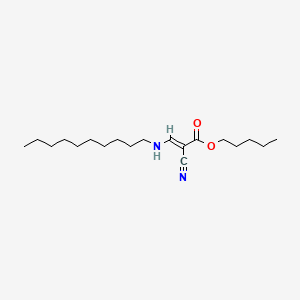
7-Chloro-3-propylquinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-propylquinolin-2-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications . The presence of a chlorine atom at the 7th position and a propyl group at the 3rd position in the quinoline ring structure imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 7-Chloro-3-propylquinolin-2-amine, can be achieved through several classical methods such as the Skraup, Doebner von Miller, and Combes procedures . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic conditions. For instance, the Skraup synthesis involves heating aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as ultrasound irradiation and transition metal-catalyzed reactions are used to enhance reaction efficiency and yield . These methods provide a rapid and eco-friendly route for the synthesis of quinoline derivatives.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-3-propylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Applications De Recherche Scientifique
7-Chloro-3-propylquinolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial, antimalarial, and anticancer activities.
Medicine: It is investigated for its potential use in treating diseases such as malaria and cancer.
Mécanisme D'action
The mechanism of action of 7-Chloro-3-propylquinolin-2-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, in antimalarial activity, quinoline derivatives inhibit the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin, leading to the accumulation of toxic heme and parasite death . In anticancer activity, the compound may interfere with DNA replication and repair mechanisms, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives of quinoline with diverse biological activities.
Tetrahydroquinoline: Reduced derivatives of quinoline with potential therapeutic applications.
Uniqueness
7-Chloro-3-propylquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and propyl group enhances its reactivity and potential for forming various derivatives with significant biological activities .
Propriétés
Numéro CAS |
948294-11-9 |
|---|---|
Formule moléculaire |
C12H13ClN2 |
Poids moléculaire |
220.70 g/mol |
Nom IUPAC |
7-chloro-3-propylquinolin-2-amine |
InChI |
InChI=1S/C12H13ClN2/c1-2-3-9-6-8-4-5-10(13)7-11(8)15-12(9)14/h4-7H,2-3H2,1H3,(H2,14,15) |
Clé InChI |
DKKNWJTZWZHXBM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N=C2C=C(C=CC2=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14149682.png)
![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)

![2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B14149698.png)

![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14149705.png)

![Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14149726.png)
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl-](/img/structure/B14149727.png)
![(2E)-1-(4-methoxyphenyl)-3-[(4-methylpyridin-2-yl)amino]prop-2-en-1-one](/img/structure/B14149741.png)
![Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury](/img/structure/B14149744.png)

![3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione](/img/structure/B14149749.png)
